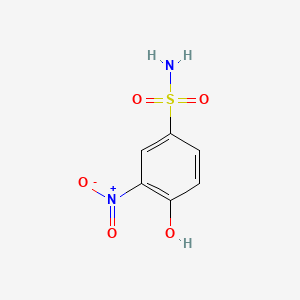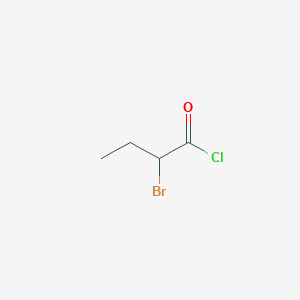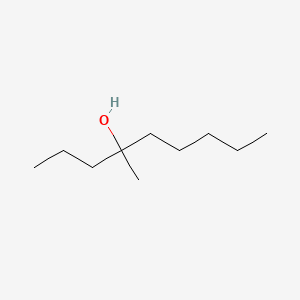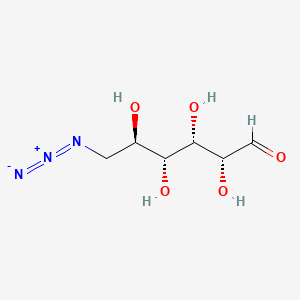
6-Azido-6-deoxy-D-glucose
Overview
Description
6-Azido-6-deoxy-D-glucose is a derivative of D-glucose where the hydroxyl group at the sixth position is replaced by an azido group. This compound is known for its applications in bioorthogonal chemistry, particularly in the visualization of protein-specific glycation in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-6-deoxy-D-glucose typically involves the substitution of the hydroxyl group at the sixth position of D-glucose with an azido group. This can be achieved through a multi-step process starting from D-glucose, involving protection, activation, azide introduction, and deprotection steps. Another method involves the use of 6-azidohexyl nitrate and sodium hydroxide in a chemoenzymatic reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Azido-6-deoxy-D-glucose undergoes various chemical reactions, including:
Click Chemistry: It readily undergoes copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to form stable triazole linkages.
Reduction: The azide group can be reduced to an amine group, yielding 6-amino-6-deoxy-D-glucose.
Common Reagents and Conditions
Click Chemistry: Copper catalysts or strain-promoted conditions are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Major Products
Click Chemistry: Triazole-linked products.
Reduction: 6-amino-6-deoxy-D-glucose.
Scientific Research Applications
6-Azido-6-deoxy-D-glucose has several applications in scientific research:
Bioorthogonal Chemistry: Used as a chemical reporter to visualize protein-specific glycation in living cells.
Glycobiology Research: Incorporated into glycans, mimicking natural glycosylation processes.
Drug Delivery Systems: Potential pathways for drug delivery systems due to its ability to be selectively labeled via bioorthogonal reactions.
Mechanism of Action
6-Azido-6-deoxy-D-glucose enters cells through glucose transporters and is metabolized by cellular enzymes similarly to glucose. It can be incorporated into glycans, mimicking natural glycosylation processes. The azide group remains unreactive towards endogenous biomolecules, allowing for selective labeling via bioorthogonal reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-2-deoxy-D-glucose
- 6-Azido-6-deoxy-D-galactose
- 1-Azido-1-deoxy-β-D-glucopyranoside
- 1-Azido-1-deoxy-β-D-galactopyranoside
- 2-Deoxy-D-glucose
Uniqueness
6-Azido-6-deoxy-D-glucose is unique due to its specific substitution at the sixth position, which allows it to be used in bioorthogonal chemistry for the selective labeling of glycoconjugates. This makes it particularly valuable in the study of protein-specific glycation and other glycosylation processes .
Properties
IUPAC Name |
(2R,3S,4R,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943099 | |
| Record name | 6-Azido-6-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20847-05-6 | |
| Record name | 6-Azido-6-deoxy-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020847056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azido-6-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azido-6-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AZIDO-6-DEOXY-D-GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657MVC6EQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the azido group in 6-azido-6-deoxy-D-glucose enable its use in bioconjugation and what are the implications for studying glycation?
A: The azido group in this compound serves as a bioorthogonal handle, allowing for selective reactions with alkynes via click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) []. This characteristic makes this compound a valuable tool for bioconjugation.
Q2: Can this compound be utilized in the synthesis of more complex carbohydrates and what are the advantages of such an approach?
A: Yes, this compound serves as a valuable precursor for synthesizing modified oligosaccharides and polysaccharides []. It can be enzymatically incorporated into larger structures using glycosyltransferases or glycosynthases, offering regio- and stereoselectivity [].
Q3: How does the substitution of the hydroxyl group with an azido group at the C-6 position of glucose influence its interaction with cellobiose phosphorylase?
A: Research indicates that cellobiose phosphorylase tolerates the replacement of the hydroxyl group with an azido group at the C-6 position of glucose []. This enzyme can utilize this compound as a substrate in its reverse reaction, forming a heterodisaccharide with glucose-1-phosphate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


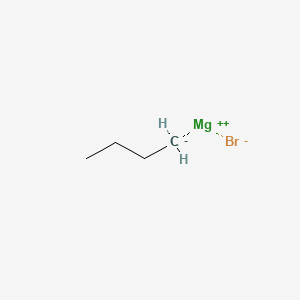
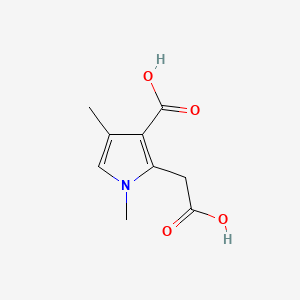
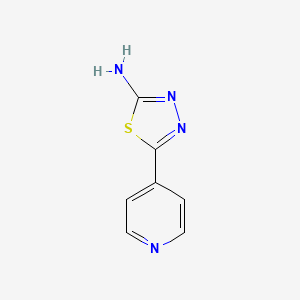


![2-[(2-Aminoethyl)thio]ethan-1-ol](/img/structure/B1265784.png)
